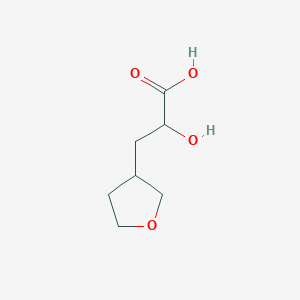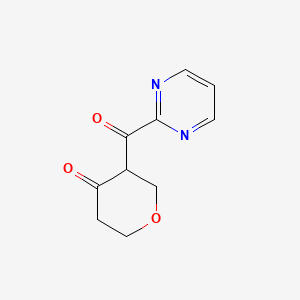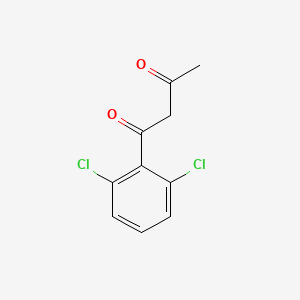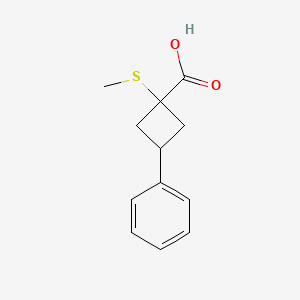
Methyl 2-amino-3-cyanopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-cyanopropanoate is an organic compound with the molecular formula C5H8N2O2 It is a derivative of cyanoacetic acid and is characterized by the presence of both an amino group and a cyano group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Methyl cyanoacetate is reacted with ammonia in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield this compound.
Reaction with Amines: Alternatively, methyl cyanoacetate can be reacted with primary or secondary amines to produce the corresponding N-substituted derivatives of this compound. This reaction is often conducted under reflux conditions with a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-cyanopropanoate undergoes various chemical reactions, including:
Substitution Reactions:
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Cyclization Reactions: The presence of both amino and cyano groups makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Condensation: Aldehydes or ketones are commonly used in the presence of acid or base catalysts to promote condensation.
Cyclization: Cyclization reactions often require specific catalysts or heating to achieve the desired heterocyclic structures.
Major Products Formed
The major products formed from these reactions include substituted derivatives, imines, enamines, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-cyanopropanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It serves as an intermediate in the production of fine chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the cyano group allows for interactions with nucleophilic sites, while the amino group can form hydrogen bonds or participate in proton transfer reactions. These interactions can influence various molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Methyl 2-amino-3-cyanopropanoate can be compared with other similar compounds such as:
Methyl 3-cyanopropanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 2-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a cyano group, leading to different reactivity and applications.
β-Cyanoalanine: A naturally occurring amino acid derivative with similar structural features but different biological roles.
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
methyl 2-amino-3-cyanopropanoate |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4(7)2-3-6/h4H,2,7H2,1H3 |
Clave InChI |
PSZRBAMUQMYUBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


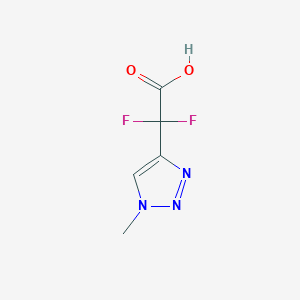

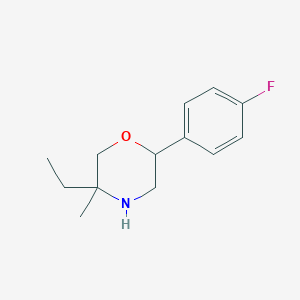
![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
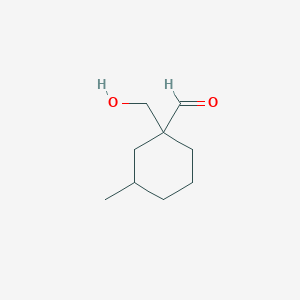
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
